dimethyl N-[(furan-2-ylmethyl)carbamoyl]-L-glutamate
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Overview
Description
Dimethyl N-[(furan-2-ylmethyl)carbamoyl]-L-glutamate is a chemical compound that belongs to the class of carbamates It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl N-[(furan-2-ylmethyl)carbamoyl]-L-glutamate typically involves the reaction of furan-2-ylmethylamine with dimethyl L-glutamate in the presence of a coupling reagent. Commonly used coupling reagents include N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions .
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This can involve the use of microwave-assisted synthesis, which has been shown to improve reaction times and yields for similar compounds . Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl N-[(furan-2-ylmethyl)carbamoyl]-L-glutamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The carbamate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted carbamates, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl N-[(furan-2-ylmethyl)carbamoyl]-L-glutamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of dimethyl N-[(furan-2-ylmethyl)carbamoyl]-L-glutamate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the carbamate group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Similar in structure but lacks the carbamate group.
Furan-2-ylmethylamine: Contains the furan ring but lacks the glutamate moiety.
Dimethyl L-glutamate: Contains the glutamate moiety but lacks the furan ring.
Uniqueness
Dimethyl N-[(furan-2-ylmethyl)carbamoyl]-L-glutamate is unique due to the combination of the furan ring and the carbamate group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
dimethyl (2S)-2-(furan-2-ylmethylcarbamoylamino)pentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6/c1-19-11(16)6-5-10(12(17)20-2)15-13(18)14-8-9-4-3-7-21-9/h3-4,7,10H,5-6,8H2,1-2H3,(H2,14,15,18)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERNGICSHBIFPB-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)NCC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)NC(=O)NCC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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